molecular formula C7H8N2O2 B3100403 2-(3-Methylpyrazin-2-yl)acetic acid CAS No. 1368387-18-1

2-(3-Methylpyrazin-2-yl)acetic acid

Cat. No. B3100403
CAS RN: 1368387-18-1
M. Wt: 152.15 g/mol
InChI Key: OMFAMJXCWWRNLB-UHFFFAOYSA-N
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Description

“2-(3-Methylpyrazin-2-yl)acetic acid” is a chemical compound with the molecular formula C7H8N2O2 . It is a derivative of pyrazine, which is a heterocyclic aromatic organic compound .


Molecular Structure Analysis

The molecular structure of “2-(3-Methylpyrazin-2-yl)acetic acid” consists of a pyrazine ring, which is a six-membered ring with two nitrogen atoms, attached to an acetic acid moiety . The molecular weight of this compound is 152.15 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(3-Methylpyrazin-2-yl)acetic acid” include a predicted boiling point of 300.7±37.0 °C and a predicted density of 1.272±0.06 g/cm3 . The pKa value, which indicates the acidity, is predicted to be 3.68±0.10 .

Scientific Research Applications

Pharmaceutical Applications

The compound “2-(3-Methylpyrazin-2-yl)acetic acid” belongs to the class of pyrrolopyrazine derivatives . These derivatives have been found to exhibit a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory . This makes them valuable in the development of new pharmaceuticals.

Organic Materials

Pyrrolopyrazine derivatives, including “2-(3-Methylpyrazin-2-yl)acetic acid”, have been used in the development of organic materials . Their unique chemical structure allows for a variety of applications in this field.

Natural Products

Many pyrrolopyrazine derivatives have been isolated from natural sources such as plants, microbes, soil, and marine life . This suggests that “2-(3-Methylpyrazin-2-yl)acetic acid” could potentially be found in nature and used in the production of natural products.

Bioactive Molecules

Pyrrolopyrazine derivatives are often used in the creation of bioactive molecules . These molecules have biological effects on living organisms and can be used in a variety of scientific research applications.

Flavors and Fragrances

“2-(3-Methylpyrazin-2-yl)acetic acid” has been used in the flavors and fragrances industry . Its unique chemical structure can contribute to the creation of new and unique scents and tastes.

Synthesis of Other Compounds

“2-(3-Methylpyrazin-2-yl)acetic acid” can be used as a starting material in the synthesis of other complex compounds . This makes it a valuable tool in the field of synthetic chemistry.

Future Directions

The future directions for research on “2-(3-Methylpyrazin-2-yl)acetic acid” could involve further exploration of its potential biological activities and the development of synthesis methods. It could also be interesting to study its derivatives and their properties .

properties

IUPAC Name

2-(3-methylpyrazin-2-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-5-6(4-7(10)11)9-3-2-8-5/h2-3H,4H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMFAMJXCWWRNLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN=C1CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Methylpyrazin-2-yl)acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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